NLX-204; NLX-204

Descripción general

Descripción

NLX-204 is a potent and selective ERK1/2 phosphorylation-preferring serotonin 5 HT1A receptor agonist with pKi = 10.19. NLX-204 displayed high selectivity in the SafetyScreen44 panel (including hERG channel), high solubility, metabolic stability, and Caco-2 penetration and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein. Preliminary in vivo studies confirmed its promising pharmacokinetic profile. NLX-204 also robustly stimulated ERK1/2 phosphorylation in rat cortex and showed highly potent (MED = 0.16 mg/kg) and efficacious antidepressant-like activity, totally eliminating immobility in the rat Porsolt test.

Aplicaciones Científicas De Investigación

Actividad Antidepresiva

Se ha encontrado que NLX-204 muestra una actividad antidepresiva potente y eficaz {svg_1} {svg_2}. Ha demostrado revertir el déficit de consumo de sacarosa inducido por el estrés leve crónico (CMS) en ratas Wistar, un modelo de depresión {svg_3}. Este efecto persistió durante 3 semanas después de la suspensión del tratamiento {svg_4}.

Depresión Resistente al Tratamiento (TRD)

NLX-204, junto con NLX-101, ha mostrado resultados prometedores en el tratamiento de la TRD {svg_5}. Una proporción sustancial de pacientes no responde adecuadamente a los tratamientos convencionales, lo que hace de esta una importante área de necesidad médica no cubierta {svg_6}.

Déficit de Memoria

En la prueba de Reconocimiento de Objetos Novedosos (NOR), se ha encontrado que NLX-204 rescata el déficit en el índice de discriminación causado por el CMS {svg_7}. Esto sugiere que NLX-204 podría tener aplicaciones potenciales en el tratamiento de déficits de memoria {svg_8}.

Ansiedad

NLX-204 ha demostrado aumentar el tiempo que se pasa en los brazos abiertos en la prueba del Laberinto Elevado en Cruz (EPM), lo que sugiere efectos ansiolíticos {svg_9}. Esto indica que NLX-204 podría ser beneficioso para el tratamiento de los trastornos de ansiedad {svg_10}.

Actividad Antidepresiva de Acción Rápida

Un estudio encontró que una sola administración de NLX-204 fue suficiente para abolir completamente los comportamientos similares a la depresión de los ratones sometidos a estrés leve crónico o a la administración repetida de corticosterona, una sustancia pro-depresiva {svg_11}. Esto sugiere que NLX-204 tiene una actividad antidepresiva de acción rápida {svg_12}.

Cambios Neuroquímicos

Se ha encontrado que NLX-204 induce cambios neuroquímicos en modelos de ratón de depresión {svg_13}. Sus propiedades antidepresivas probablemente están mediadas por la activación de mecanismos de señalización celular específicos, incluida la fosforilación de la cinasa regulada por señales extracelulares (ERK) y de la proteína de unión al elemento de respuesta a cAMP (CREB) {svg_14}.

Mecanismo De Acción

Target of Action

NLX-204 is a highly selective serotonin 5-HT1A ‘biased’ agonist . The primary target of NLX-204 is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood and anxiety.

Mode of Action

NLX-204 interacts with its target, the 5-HT1A receptor, by acting as a biased agonist . This means that it can activate the receptor in a way that preferentially triggers certain signaling pathways over others. Specifically, NLX-204 is known to preferentially stimulate ERK1/2 phosphorylation .

Biochemical Pathways

The activation of the 5-HT1A receptor by NLX-204 leads to the phosphorylation of extracellular regulated kinase (ERK) and of cAMP response element-binding protein (CREB) . These are key components of intracellular signaling pathways that regulate various cellular processes, including cell growth and differentiation, gene expression, and synaptic plasticity.

Result of Action

NLX-204 has been shown to have potent and efficacious antidepressant-like activity . In animal models of depression, it has been found to rapidly reverse depression-like behaviors, attenuate working memory deficit, and decrease anxiety behavior . These effects have been observed to persist for several weeks following treatment cessation .

Action Environment

It is worth noting that the efficacy of nlx-204 has been demonstrated in different animal models of depression, suggesting that its action is robust across different environmental conditions .

Análisis Bioquímico

Biochemical Properties

Nlx204 interacts with the serotonin 5-HT 1A receptor . This interaction is characterized by biased agonism, where Nlx204 preferentially activates certain pathways downstream of the receptor to exert its effects .

Cellular Effects

Nlx204 influences cell function by modulating the activity of the serotonin 5-HT 1A receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nlx204 exerts its effects at the molecular level by binding to the serotonin 5-HT 1A receptor and activating certain downstream pathways . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Nlx204 have been observed to persist for 3 weeks following treatment cessation in laboratory settings . This suggests that Nlx204 has a long-lasting impact on cellular function .

Dosage Effects in Animal Models

In animal models, Nlx204 has been shown to reverse sucrose intake deficit from treatment Day 1, with nearly full reversal observed at the higher dose at Days 8 and 15 . These effects were observed to persist for 3 weeks following treatment cessation .

Metabolic Pathways

As a serotonin 5-HT 1A receptor agonist, it is likely that Nlx204 interacts with enzymes and cofactors involved in serotonin metabolism .

Transport and Distribution

As a small molecule, it is likely that Nlx204 can freely diffuse across cell membranes .

Subcellular Localization

As a serotonin 5-HT 1A receptor agonist, it is likely that Nlx204 localizes to the cell membrane where the receptor is located .

Propiedades

IUPAC Name |

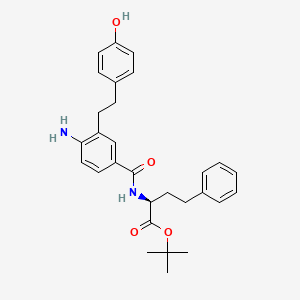

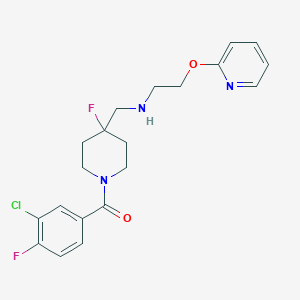

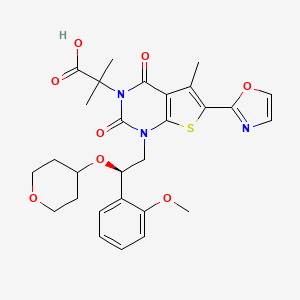

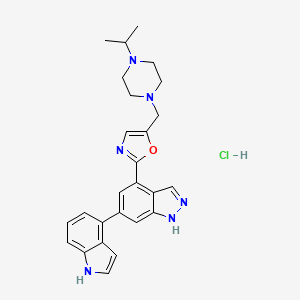

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[(2-pyridin-2-yloxyethylamino)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF2N3O2/c21-16-13-15(4-5-17(16)22)19(27)26-10-6-20(23,7-11-26)14-24-9-12-28-18-3-1-2-8-25-18/h1-5,8,13,24H,6-7,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEGJWWPDKBOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CNCCOC2=CC=CC=N2)F)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)

![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)